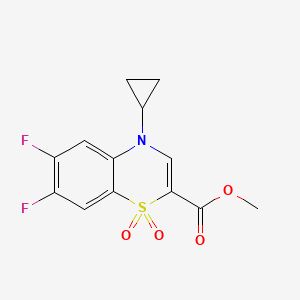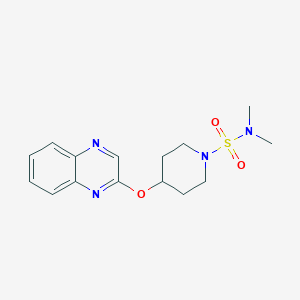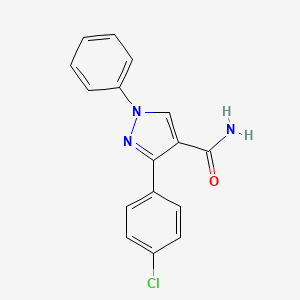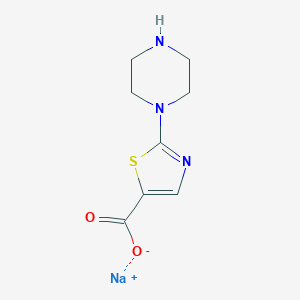![molecular formula C20H14ClN3O4S2 B2504258 ethyl 4-(8-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamido)benzoate CAS No. 1110970-05-2](/img/structure/B2504258.png)
ethyl 4-(8-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound , ethyl 4-(8-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamido)benzoate, is a complex organic molecule that appears to be related to the quinazoline family of compounds. Quinazolines are heterocyclic compounds that have found use in various applications, particularly as antimicrobial agents due to their bioactive properties.
Synthesis Analysis
The synthesis of related benzo[h]quinazoline derivatives has been described in the literature. For instance, the reaction of ethyl (2Z)-2-cyano-3-cyclohexylprop-2-enoate with benzylmagnesium chloride, followed by cyclization in the presence of sulfuric acid, provides a method to synthesize ethyl 1-amino-3-cyclohexyl-3,4-dihydronaphthalene-2-carboxylate, which can be further converted into heterocyclic systems containing a benzo[h]quinazoline fragment . Additionally, the synthesis of quinazoline derivatives has been achieved by reacting ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate with hydrazine hydrate, followed by treatment with aryl isothiocyanates to yield various amide derivatives . These methods highlight the potential pathways that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by a bicyclic system containing nitrogen atoms. The presence of substituents such as chloro, oxo, thioxo, and carboxamido groups can significantly influence the chemical behavior and properties of these molecules. The structural confirmation of such compounds is typically achieved through elemental analysis and spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, leading to the formation of new compounds with potential biological activities. For example, the reaction of quinazoline derivatives with hydrazine hydrate can lead to the formation of amino-carboxamide compounds, which can then react with isothiocyanates to form thioxo methyl-amides . These reactions demonstrate the reactivity of the quinazoline core and its potential to be modified into diverse bioactive molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, melting point, and reactivity. The presence of ethyl groups can increase lipophilicity, potentially affecting the compound's bioavailability and distribution. The antimicrobial activity of these compounds has been screened against various bacterial and fungal strains, indicating their potential as therapeutic agents . The detailed properties of the specific compound would require further experimental data for a comprehensive analysis.
Scientific Research Applications
Chemical Synthesis
- Ethyl 4-(8-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamido)benzoate is involved in the synthesis of various chemical compounds. For example, it's used in the synthesis of bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide, showcasing its relevance in chemical compound formation and structural analysis (Rimaz et al., 2009).
Antimicrobial Properties
- Compounds derived from ethyl 4-(8-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamido)benzoate have been investigated for their potential antimicrobial properties. New quinazolines synthesized from this compound showed significant antibacterial and antifungal activities, indicating its importance in the development of antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Advanced Organic Synthesis
- This compound is integral in the advanced synthesis of various organic molecules, such as thiazolopyrimidines, demonstrating its role in organic chemistry and pharmaceutical research (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).
Structural and Biological Studies
- Ethyl 4-(8-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamido)benzoate is used in the structural and biological studies of new 3(4H)-quinazolinone derivatives. These studies contribute to the understanding of their antibacterial and antifungal activities, showcasing the compound's utility in medicinal chemistry (El-Shenawy, 2017).
Mechanism of Action
The compound is part of a set of derivatives that have been investigated for their potential as MALT1 protease inhibitors . MALT1 is a protein that plays a role in the activation, proliferation, and development of lymphocytes . Inhibiting this protein could potentially be useful in the treatment of B cell lymphoma .
properties
IUPAC Name |
ethyl 4-[(8-chloro-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O4S2/c1-2-28-19(27)10-3-6-12(7-4-10)22-18(26)15-16-23-17(25)13-8-5-11(21)9-14(13)24(16)20(29)30-15/h3-9H,2H2,1H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWXYYOUPQOOMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(8-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamido)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Methylcyclohexyl)oxy]butanoic acid](/img/structure/B2504175.png)
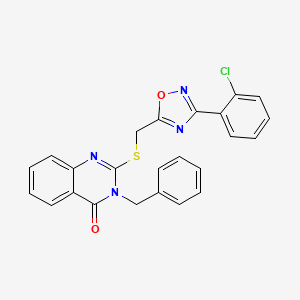

![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2504179.png)
![5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2504181.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2504182.png)
![(2Z)-2-cyano-2-[1-methyl-5-(trifluoromethyl)pyridin-2-ylidene]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504183.png)
![4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2504184.png)
![Ethyl 2-[2-({[(furan-2-yl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2504185.png)
